Netarsudil dihydrochloride
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C28H29Cl2N3O3 |
|---|---|
Molecular Weight |
526.4 g/mol |
IUPAC Name |
[4-[3-amino-1-(isoquinolin-6-ylamino)-1-oxopropan-2-yl]phenyl]methyl 2,4-dimethylbenzoate;dihydrochloride |
InChI |
InChI=1S/C28H27N3O3.2ClH/c1-18-3-10-25(19(2)13-18)28(33)34-17-20-4-6-21(7-5-20)26(15-29)27(32)31-24-9-8-23-16-30-12-11-22(23)14-24;;/h3-14,16,26H,15,17,29H2,1-2H3,(H,31,32);2*1H |
InChI Key |
LDKTYVXXYUJVJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)OCC2=CC=C(C=C2)C(CN)C(=O)NC3=CC4=C(C=C3)C=NC=C4)C.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Racemic Synthesis and Enantiomer Separation
The initial synthesis described in U.S. Pat. No. 8,394,826B2 (2013) produced racemic Netarsudil via a Boc-protected intermediate. Key steps included:
-
Racemic Boc-protection : Reaction of 4-(hydroxymethyl)phenylacetic acid with di-tert-butyl dicarbonate.
-
Chiral separation : Supercritical fluid chromatography (SFC) using a Chiralpak AS-H column (18.8% methanol, 0.2% dimethylethylamine, 80% CO₂) to isolate the (S)-enantiomer.
-
Deprotection : Treatment with HCl/dioxane in dichloromethane yielded Netarsudil dihydrochloride with >98% enantiomeric excess (ee).
Limitations:
-
Low scalability : SFC is impractical for bulk manufacturing due to high costs and low throughput.
-
Yield loss : Overall yield dropped to <40% after multiple purification steps.
Chiral Auxiliary-Based Synthesis
Evans Oxazolidinone Approach
The Thieme-reported method (2019) utilized (R)-4-benzyloxazolidin-2-one as a chiral auxiliary to establish the (S)-stereocenter:
-
Enolate formation : Lithium bis(trimethylsilyl)amide (LHMDS) generated a chiral enolate at −78°C.
-
Diastereoselective alkylation : N-Boc-1-aminomethylbenzotriazole was added, achieving 96:4 diastereomeric ratio (dr).
-
Coupling reaction : 2,2,2-Trichloro-1,1-dimethylethyl chloroformate activated the β-amino acid for condensation with 6-aminoisoquinoline (63% yield, 98% ee).
Salt Formation and Polymorph Control
Post-synthesis, dihydrochloride salt formation involved:
Advantages:
-
High enantiopurity : Avoided SFC by leveraging chiral auxiliaries.
-
Scalability : Reactions performed at −20°C to 25°C simplified temperature control.
Novel Intermediate-Driven Processes
Halogenation-Esterification Strategy
U.S. Patent US20210094918A1 (2021) introduced intermediates (Formula 2) to streamline synthesis:
-
Intermediate synthesis :
-
Formula 3 : 2-(4-(Halogenomethyl)phenyl)acetic acid derivatives.
-
Formula 4 : Chiral amines (e.g., isoquinolin-6-yl-amino).
-
-
Key steps :
Yield Data:
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Halogenation | 85 | 92 |
| Esterification | 78 | 95 |
| Final deprotection | 90 | 98 |
Polymorphic Form Stabilization
The patent also disclosed stable polymorphs of this compound:
Industrial-Scale Synthesis (IT201800007398A1)
Methyl Ester Starting Material
Process Metrics:
Comparative Analysis of Methods
Efficiency and Economic Viability
Chemical Reactions Analysis
Netarsudil dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Treatment of Glaucoma and Ocular Hypertension
Netarsudil ophthalmic solution (0.02%) is FDA-approved for managing primary open-angle glaucoma (POAG) and ocular hypertension. Clinical trials have demonstrated its efficacy in significantly reducing IOP compared to placebo and other treatments:
- Phase 2 Clinical Trials : Showed that netarsudil 0.02% provided significant IOP reduction in patients with POAG or ocular hypertension, with a favorable safety profile .
- Phase 3 Clinical Trials : Confirmed its superiority over ripasudil, another glaucoma treatment, in lowering IOP effectively .
Steroid-Induced Glaucoma
Recent studies suggest that netarsudil may be beneficial for patients suffering from steroid-induced glaucoma. The drug's ability to inhibit ROCK can counteract the effects of steroids that elevate IOP through Wnt signaling pathways .
Scientific Research Applications
Netarsudil dihydrochloride is also utilized in various research domains:
Pharmacological Studies
- Rho Kinase Inhibition : It serves as a model compound to explore the effects of ROCK inhibition on cellular processes such as cell migration and proliferation.
- Mechanistic Studies : Researchers utilize netarsudil to investigate its impact on actin dynamics within trabecular meshwork cells, contributing to insights into cellular mechanics and disease processes related to glaucoma.
Quality Control in Pharmaceutical Development
Netarsudil is employed as a reference compound in the development of new pharmaceuticals, particularly those targeting similar pathways involved in IOP regulation.
Case Studies and Real-World Evidence
Several studies have documented real-world efficacy and safety profiles for netarsudil:
- Multicenter Open-Label Study : Evaluated netarsudil's effectiveness as monotherapy or in combination with other IOP-lowering medications, demonstrating significant reductions in IOP across diverse patient populations .
- Adverse Event Reporting : While generally well-tolerated, some cases of conjunctival hyperemia were reported, emphasizing the importance of monitoring during treatment .
Data Tables
| Study Type | Concentration | Patient Population | Key Findings |
|---|---|---|---|
| Phase 2 Clinical Trial | 0.02% | Japanese Patients | Significant IOP reduction vs. placebo |
| Phase 3 Clinical Trial | 0.02% | Mixed Population | Superior efficacy over ripasudil |
| Real-World Study | 0.02% | Various | Effective as monotherapy or combination |
Mechanism of Action
The mechanism of action of Netarsudil dihydrochloride involves the inhibition of the enzyme rho kinase. This inhibition leads to an increase in the outflow of aqueous humor through the trabecular meshwork and a reduction in episcleral venous pressure. Additionally, this compound inhibits the norepinephrine transporter, further contributing to its ocular hypotensive effects .
Comparison with Similar Compounds
Y-33075 Dihydrochloride
Multi-Transporter Inhibitors
SPD-473 Citrate (BTS 74398 Citrate)
- Targets : Inhibits NET, dopamine transporter (DAT), and serotonin transporter (SERT) .
- Key Features : Broader neurotransmitter modulation but lacks ROCK inhibition. Primarily investigated for neurological disorders (e.g., depression) rather than glaucoma .
Dual-Action Agents
Netarsudil Dihydrochloride
- Advantages :
- Limitations : Higher incidence of ocular hyperemia compared to selective ROCK inhibitors due to NET-mediated vasodilation .
Data Tables
Table 1. Comparative Pharmacological Profiles
Detailed Research Findings
- Clinical Outcomes : Netarsudil demonstrated 73.3% treatment success (≥20% IOP reduction) in eyes without prior MPCPC and 70.0% in MPCPC-treated eyes over 1 year, with comparable adverse event profiles (e.g., conjunctival hyperemia: 15–20%) .
- Preclinical Data : In vivo models show netarsudil’s 0.04% formulation achieves longer duration of action (12–24 hours) than earlier ROCK inhibitors, attributed to its dual mechanism .
Q & A
Q. What are the primary molecular targets of Netarsudil dihydrochloride, and how do they contribute to intraocular pressure (IOP) regulation?
this compound is a dual inhibitor of Rho-associated protein kinase (ROCK) and the norepinephrine transporter (NET). ROCK inhibition disrupts actin stress fibers and focal adhesions in trabecular meshwork cells, enhancing aqueous humor outflow. NET inhibition reduces fibrotic signaling (e.g., TGF-β2 pathways), further lowering IOP .
Q. What in vitro models are validated for studying Netarsudil’s efficacy in glaucoma research?
Primary human trabecular meshwork (HTM) and post-trabecular meshwork (PTM) cells are standard models. These cells are treated with Netarsudil to assess cytoskeletal remodeling (via actin staining) and fibrosis markers (e.g., collagen IV, fibronectin) using immunofluorescence or Western blotting .
Q. How does this compound modulate TGF-β2-mediated fibrotic pathways in ocular tissues?
Netarsudil suppresses TGF-β2-induced fibrotic activity in HTM cells by inhibiting ROCK-dependent Smad2/3 phosphorylation. Experimental validation involves treating cells with TGF-β2 (5 ng/mL) and measuring fibrotic markers via qPCR or ELISA post-Netarsudil exposure .
Advanced Research Questions
Q. What methodological considerations are critical for optimizing Netarsudil dosage in animal models of glaucoma?
Dose-response studies in rabbits or primates typically use 0.01–0.04% topical formulations. IOP reduction peaks at 0.04%, with efficacy monitored via tonometry over 6–12 hours. Pharmacokinetic analysis (e.g., aqueous humor sampling) ensures corneal penetration .
Q. How can researchers validate target engagement of ROCK and NET in ocular tissues?
ROCK engagement: Measure phosphorylation of myosin phosphatase target subunit (MYPT1) via Western blot. NET engagement: Quantify norepinephrine uptake inhibition in cell assays using radiolabeled norepinephrine (³H-NE) .
Q. What analytical techniques are recommended for quantifying Netarsudil in biological matrices?
Use reversed-phase HPLC with UV detection (λ = 200–220 nm) and a C18 column. For tissue samples, LC-MS/MS with electrospray ionization (ESI+) provides higher sensitivity, with a lower limit of quantification (LLOQ) of 1 ng/mL .
Q. How should discrepancies in IOP reduction efficacy across preclinical studies be addressed?
Conduct multi-modal analysis:
Q. What strategies ensure long-term stability of Netarsudil under varying storage conditions?
Lyophilized powder is stable at -20°C for 3 years. For solutions, use DMSO (50 mg/mL) stored at -80°C. Monitor degradation via HPLC every 6 months, assessing purity thresholds (>98%) .
Q. How to design experiments differentiating ROCK vs. NET contributions to IOP reduction?
Q. What methods detect off-target effects on inflammatory or oxidative stress pathways?
Profile inflammatory cytokines (IL-6, TNF-α) via multiplex assays and oxidative stress biomarkers (8-OHdG, malondialdehyde) using LC-MS/MS. Compare results to vehicle-treated controls to identify compound-specific effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
